Product packaging for Diethyl dihydrogen diphosphate(Cat. No.:CAS No. 27194-63-4)

Diethyl dihydrogen diphosphate

Cat. No.: B051739
CAS No.: 27194-63-4
M. Wt: 234.08 g/mol
InChI Key: RUZMUTWCUZLWQU-UHFFFAOYSA-N
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Description

Diethyl dihydrogen diphosphate is a pivotal organophosphorus compound extensively utilized in chemical synthesis and biochemical research as a versatile phosphorylation agent. Its primary research value lies in its role as a key synthetic intermediate for the preparation of nucleotides, nucleotide analogues, and other biologically significant phosphates. The mechanism of action involves the transfer of a pyrophosphate-like moiety, enabling the stepwise construction of complex phosphate esters and anhydrides. This is particularly valuable in the synthesis of dinucleotides (e.g., NAD+, FAD) and in the study of enzymes involved in phosphate transfer, such as kinases and ligases. Researchers employ this compound to probe metabolic pathways, develop novel prodrugs, and create substrates for enzymatic assays. Its high reactivity and defined structure make it an essential tool for advancing programs in medicinal chemistry, chemical biology, and metabolic engineering, providing a critical building block for manipulating and understanding phosphate-based biochemical processes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12O7P2 B051739 Diethyl dihydrogen diphosphate CAS No. 27194-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27194-63-4

Molecular Formula

C4H12O7P2

Molecular Weight

234.08 g/mol

IUPAC Name

[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate

InChI

InChI=1S/C4H12O7P2/c1-3-9-12(5,6)11-13(7,8)10-4-2/h3-4H2,1-2H3,(H,5,6)(H,7,8)

InChI Key

RUZMUTWCUZLWQU-UHFFFAOYSA-N

SMILES

CCOP(=O)(O)OP(=O)(O)OCC

Canonical SMILES

CCOP(=O)(O)OP(=O)(O)OCC

Other CAS No.

1707-71-7

Pictograms

Acute Toxic; Irritant

Synonyms

DIETHYL PYROPHOSPHATE; DIETHYL ACID PYROPHOSPHATE; diethyl dihydrogen diphosphate

Origin of Product

United States

Synthetic Routes and Pathways for Diethyl Dihydrogen Diphosphate Formation

In Situ Generation during Organophosphate Hydrolysis

The formation of diethyl dihydrogen diphosphate (B83284) is notably observed as a fleeting intermediate during the breakdown of more complex organophosphates in aqueous environments.

The existence of diethyl dihydrogen diphosphate as an intermediate is inherently transient due to its susceptibility to further hydrolysis. researchgate.net The rate of this breakdown is influenced by specific environmental conditions.

The hydrolysis of its parent compound, TEPP, has been quantified, providing insight into the conditions under which the this compound intermediate would form and subsequently degrade. At 25°C, the process is characterized by a relatively short half-life, underscoring the intermediate's instability in water. nih.gov As the ratio of water to the initial organophosphate precursor increases, the formation of simpler phosphate (B84403) esters, such as diethyl hydrogen phosphate (DEHP), is favored over the formation of pyrophosphates. osti.gov Conversely, limiting the amount of water can promote the condensation reaction that forms the P-O-P bond. osti.gov The entire hydrolysis sequence is sensitive to factors such as pH and temperature, which dictate the kinetics of both the formation and subsequent breakdown of the transient diphosphate. epa.gov

Table 1: Kinetic Parameters for Tetraethyl Pyrophosphate (TEPP) Hydrolysis

This table presents kinetic data for the hydrolysis of TEPP, the reaction in which this compound is a proposed intermediate.

ParameterValueConditionsSource
Reaction OrderFirst-Order- epa.gov
Rate Constant (k)0.093 h⁻¹25°C researchgate.netepa.gov
Hydrolysis Half-Life~7.5 hours25°C nih.gov
Activation Energy10.7 kcal/mol- researchgate.net

Proposed Chemical Synthesis Approaches to Dialkyl Dihydrogen Diphosphates

The targeted synthesis of dialkyl dihydrogen diphosphates, including the diethyl variant, relies on established principles of organophosphorus chemistry designed to create the characteristic P-O-P pyrophosphate linkage in non-aqueous environments.

The creation of a stable pyrophosphate bond in an organic medium necessitates the controlled reaction between two phosphorus-containing precursors. Several successful strategies have been developed.

One prominent method involves the coupling of a phosphate monoester with an activated monophosphate derivative, such as a phosphoramidate. thieme-connect.de The use of nucleoside phosphoromorpholidates, a type of phosphoramidate, is a frequently employed strategy in the synthesis of sugar diphosphate nucleosides, demonstrating a reliable method for P-O-P bond formation. thieme-connect.dethieme.de

Another established principle is the condensation of a dialkyl phosphonate (B1237965) with a dialkyl phosphorochloridate. mdpi.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which facilitates the coupling and neutralizes the resulting acid. mdpi.com A third approach involves the direct oxidative esterification of monoalkyl hydrogen phosphonates. In the absence of an alcohol, oxidation with reagents like bromine in pyridine leads to the formation of symmetric dialkyl dihydrogen pyrophosphates in good yields. rsc.org

The success of the synthetic strategies outlined above depends on the use of appropriate phosphorylating precursors. entegris.com These are molecules designed to be reactive in a controlled manner to introduce phosphorus-containing moieties. entegris.comnih.gov

For the morpholidate coupling method, phosphoramidates (specifically phosphoromorpholidates) serve as the key activated precursors. thieme-connect.de These compounds are prepared from nucleotides and are activated for nucleophilic attack by a phosphate group to form the diphosphate linkage. thieme-connect.de

In condensation-based approaches, dialkyl phosphonates and dialkyl phosphorochloridates are the essential precursors. mdpi.com The dialkyl phosphonate acts as the nucleophile, while the dialkyl phosphorochloridate serves as the electrophilic phosphorus species, enabling the formation of the P-O-P bond. mdpi.com

For oxidative coupling methods, monoalkyl hydrogen phosphonates are the starting precursors. rsc.org Their oxidation in an anhydrous environment generates a highly reactive phosphorylating entity that readily dimerizes to yield the symmetric dialkyl dihydrogen pyrophosphate. rsc.org The development of these varied precursors is fundamental to the broader field of organophosphorus synthesis, enabling the construction of complex molecules like diphosphates. oaepublish.commdpi.com

Table 2: Summary of Synthesis Approaches for Dialkyl Dihydrogen Diphosphates

Synthesis PrinciplePrecursor TypesKey Reagents/ConditionsSource
Morpholidate CouplingPhosphate Monoester + Phosphoromorpholidate1H-tetrazole (catalyst) thieme-connect.de
Condensation ReactionDialkyl Phosphonate + Dialkyl PhosphorochloridatePyridine or Triethylamine (base) mdpi.com
Oxidative CouplingMonoalkyl Hydrogen PhosphonateBromine in Pyridine (oxidant), anhydrous rsc.org

Reaction Mechanisms and Reactivity of Diethyl Dihydrogen Diphosphate

Intrinsic Chemical Instability and Hydrolytic Pathways

The diphosphate (B83284) linkage in diethyl dihydrogen diphosphate is susceptible to cleavage by water, a process known as hydrolysis. This reaction is a key aspect of its chemical profile and is influenced by environmental conditions such as pH.

While specific kinetic studies on the degradation of this compound are not extensively detailed in the available literature, the hydrolytic behavior of analogous phosphate (B84403) esters provides significant insight. The rate of hydrolysis for organophosphates is highly dependent on their structure and the reaction conditions. For instance, studies on dialkyl phosphates show they are most readily hydrolyzed in strongly acidic solutions. rsc.org The hydrolysis of related compounds, such as metal complexes of diethyl dithiophosphate (B1263838), has been investigated using ³¹P NMR spectroscopy to determine reaction rates and identify intermediates. rsc.org These studies reveal that hydrolysis can proceed through several steps with distinct rate constants for each phase of the degradation. rsc.orgrsc.org

Acid catalysis is a common feature in the hydrolysis of phosphate esters like triethyl phosphate and ethyl dihydrogen phosphate. cdnsciencepub.com The degradation kinetics often follow pseudo-first-order models, where the rate of degradation can be influenced by the initial concentration of the compound and the pH of the solution. nsf.gov In heterogeneous systems, the process may be controlled by mass transfer at a catalyst's surface, with kinetics fitting models like the Langmuir-Hinshelwood model. nsf.gov

The table below presents kinetic data for the hydrolysis of related organophosphate compounds, illustrating the range of reactivity observed under different conditions.

CompoundConditionsRate Constant (k)Reference
Zinc(II) O,O-diethyl dithiophosphate85 °C in 1,2-dimethoxyethane (B42094) with H₂O2.35 × 10⁻⁴ s⁻¹ rsc.org
O,O-diethyl S-hydrogen dithiophosphate85 °C in 1,2-dimethoxyethane with H₂O1.35 × 10⁻² s⁻¹ rsc.org
Dimethyl Phosphate (Neutral Species)100 °C, pH 1.24E_a = 25.5 kcal/mol rsc.org
Dimethyl Phosphate (Conjugate Acid)100 °C, 7.7M HClO₄k = 1.03 × 10⁻⁴ s⁻¹ rsc.org

This table presents data for structurally related compounds to infer the potential kinetic behavior of this compound.

The hydrolysis of this compound is expected to proceed primarily through the cleavage of the high-energy phosphoanhydride (P-O-P) bond. This reaction would yield two molecules of diethyl phosphate. This pathway is analogous to the decomposition of other diphosphate derivatives, which break down into their corresponding monophosphate units. mdpi.com

Under conditions of thermal stress or in the presence of dehydrating agents, this compound could potentially undergo intermolecular condensation. This process would lead to the formation of longer-chain polyphosphates or cyclic polymetaphosphates, with the elimination of water. The formation of such products is a known characteristic of phosphate chemistry, particularly with phosphate anhydrides. dtu.dk

The hydrolytic breakdown of related organophosphates often results in a sequence of products. For example, the hydrolysis of certain dithiophosphates ultimately yields phosphoric acid and ethyl dihydrogen phosphate as by-products. rsc.orgrsc.org Similarly, the degradation of tris(2-chloroethyl) phosphate (TCEP) proceeds through sequential oxidation of the alkyl chains, initially forming the diester, then the monoester, and finally inorganic phosphate. nsf.gov

Phosphoryl Transfer Functionality

A hallmark of phosphate anhydrides like this compound is their ability to act as phosphorylating agents. This involves the transfer of a phosphate group to a nucleophile, a reaction fundamental to many biological processes. nih.govresearchgate.net

The phosphorus atoms in this compound are electrophilic and are susceptible to nucleophilic attack. Alcohols, with their nucleophilic oxygen atoms, can attack one of the phosphorus centers, leading to the transfer of a phosphoryl group. libretexts.org This reaction results in the formation of a new phosphate ester and the release of diethyl phosphate as a leaving group. This mechanism is central to the action of kinase enzymes, which catalyze the transfer of a phosphate group from ATP to an alcohol acceptor. libretexts.org Similarly, other nucleophiles can react with this compound, enabling the formation of various phosphorylated derivatives through the substitution of the ethyl ester groups or cleavage of the diphosphate bond.

The "dihydrogen" aspect of the compound's structure is crucial to its reactivity. The two P-OH groups can participate in catalysis through proton transfer. Computational studies on the dihydrogen phosphate ion (H₂PO₄⁻) show it can act as a catalyst by mediating proton transfer, functioning simultaneously as both a general base and a general acid. mdpi.com This type of concerted mechanism, where electron and proton transfer occur in a single kinetic step, avoids the formation of high-energy charged intermediates and is energetically favorable. mdpi.comacs.orgnih.gov In the context of this compound, an internal or intermolecular proton transfer can facilitate the attack of a nucleophile or the departure of a leaving group during a phosphoryl transfer reaction, thereby lowering the activation energy of the process. mdpi.com

Catalytic Influences on Reactivity

The reactivity of this compound can be significantly influenced by the presence of catalysts, which can include acids, bases, metal ions, and enzymes.

Acid-Base Catalysis : Like many phosphate esters, the hydrolysis and phosphoryl transfer reactions of this compound can be catalyzed by both acids and bases. Acid catalysis typically involves protonation of a phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. rsc.orgcdnsciencepub.com Base catalysis can proceed by deprotonating the attacking nucleophile (e.g., water or an alcohol) to increase its nucleophilicity.

Metal Ion Catalysis : Divalent metal cations, such as Mg²⁺ or Ca²⁺, can act as Lewis acid catalysts. They can coordinate to the negatively charged oxygen atoms of the diphosphate group, neutralizing the charge and making the phosphorus atoms more vulnerable to nucleophilic attack. This interaction is fundamental in biological systems, where metal ions are often essential cofactors for enzymes that process phosphate-containing substrates like ATP. Studies on metal dithiophosphate complexes show that hydrolysis can be initiated by the attack of water at the metal center. rsc.orgpsu.edu

Enzymatic Catalysis : In biological contexts, enzymes such as phosphatases can catalyze the hydrolysis of the P-O-P bond in diphosphates. ethz.ch Kinase enzymes are specialized in catalyzing phosphoryl transfer from donors like ATP to specific substrates. libretexts.org These enzymes create a microenvironment that precisely orients the reactants, utilizes catalytic residues for acid-base catalysis, and stabilizes the transition state, leading to immense rate accelerations compared to the non-enzymatic reaction. nih.gov

Effects of General Acid-Base Species

The hydrolysis of phosphate esters can be catalyzed by both acids and bases. libretexts.org In acidic conditions, the reaction mechanism for simple phosphate esters often involves protonation of the phosphoryl oxygen. This protonation enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

Studies on analogous compounds, such as triethyl phosphate and dimethyl hydrogen phosphate, provide insight into the likely behavior of this compound. The acid-catalyzed hydrolysis of triethyl phosphate in dioxane-water mixtures proceeds via an A-2 type mechanism, specifically AAL2, involving C-O bond cleavage. cdnsciencepub.com This indicates that the reaction involves the protonated substrate in the rate-determining step. For dimethyl hydrogen phosphate, hydrolysis in acidic solutions (from pH 5 down to 8M perchloric acid) involves two primary pathways: one for the neutral species and another for its conjugate acid. rsc.org Both of these reactions predominantly proceed with carbon-oxygen bond fission. rsc.org

In the case of dimethyl hydrogen phosphate, the reactivity is low at pH levels where the monoanion form is prevalent but increases as the compound is converted to its neutral form in more acidic conditions. rsc.org This suggests that for this compound, the neutral species is the primary reactant in moderately acidic solutions. rsc.org As the acidity increases further, the formation of the conjugate acid provides a second, faster pathway for hydrolysis. rsc.org

The hydrolysis of the neutral species of a dialkyl phosphate is thought to involve a water molecule in a bimolecular substitution reaction. rsc.org For the conjugate acid, the mechanism is similar, with the protonated ester being attacked by a water molecule. cdnsciencepub.comrsc.org

Table 1: Activation Parameters for Acid-Catalyzed Hydrolysis of Triethyl Phosphate

Condition Activation Enthalpy (ΔH‡) (kcal/mol) Activation Entropy (ΔS‡) (e.u.)
0.904 M HClO₄ in 35% dioxane-65% water 24.1 -17

Data sourced from a study on the acid-catalyzed hydrolysis of triethyl phosphate, a related phosphate ester. cdnsciencepub.com

Role of Metal Ions in Phosphate Ester Reactivity (General principles applicable to phosphate esters)

Metal ions are crucial catalysts in many biological and chemical systems that process phosphate esters. rsc.orgrsc.org They can significantly accelerate the rate of phosphate ester hydrolysis through several mechanisms. acs.orgfrontiersin.org

Lewis Acid Catalysis: Metal ions function as Lewis acids, coordinating to the oxygen atoms of the phosphate group. acs.orgresearchgate.net This coordination neutralizes the negative charge on the phosphate, making the phosphorus atom more electrophilic and thus more vulnerable to nucleophilic attack. acs.org Divalent and trivalent metal ions such as Zn²⁺, Cu²⁺, Mg²⁺, La³⁺, and Ce(IV) are particularly effective. acs.orgfrontiersin.org In general, for divalent transition metals, Cu²⁺ is often the most effective Lewis acid catalyst, followed by Zn²⁺, which is significantly more active than Mg²⁺. acs.org

Delivering the Nucleophile: A metal ion can coordinate to a water molecule, lowering its pKa and making it a more potent nucleophile in the form of a metal-bound hydroxide (B78521) ion, even at neutral pH. libretexts.org This metal-activated hydroxide can then attack the phosphorus center.

Reaction Mechanism Influence: The presence of metal ions can alter the preferred reaction pathway. Computational studies on model phosphate ester monoanions show that in the absence of metal ions, a dissociative (DN + AN) mechanism, which involves the formation of a metaphosphate intermediate, is favored. rsc.orgrsc.orgrsc.org However, in the presence of two metal ions, an associative (AN + DN) mechanism, proceeding through a pentavalent intermediate, becomes the more favorable pathway. rsc.orgrsc.orgrsc.org A single metal ion may favor a concerted (ANDN) process, though it often proceeds via a high-energy transition state. rsc.orgrsc.org This suggests that metalloenzymes that hydrolyze phosphate esters likely utilize an associative mechanism. rsc.orgrsc.orgrsc.org

Chelation Effects: The structure of the phosphate ester can influence how it interacts with metal ions. For instance, some phosphate esters can form bidentate (chelated) complexes with metal ions. While it was once debated whether the strain in a four-membered-ring metal-phosphate ester chelate could accelerate hydrolysis, studies have shown that such chelated complexes can be highly resistant to hydrolysis. acs.org However, the reactivity can be dramatically increased by the presence of a second, external metal ion complex. acs.org

Table 2: Relative Catalytic Effectiveness of Metal Ions in Phosphate Ester Hydrolysis

Metal Ion General Observation on Catalytic Activity
Cu²⁺ Often the most effective divalent transition metal catalyst due to high complex stability. acs.org
Zn²⁺ More effective than Mg²⁺ by a significant factor (e.g., 200-fold for certain model compounds). acs.org
Mg²⁺ A common biological cofactor, though often less active than transition metals in model systems. libretexts.orgacs.org
La³⁺ A strong Lewis acid with high charge density, very effective for hydrolyzing unactivated phosphate esters. acs.orgfrontiersin.org
Ce(IV) Highly reactive toward hydrolytic cleavage of unactivated phosphate esters, favoring mildly acidic conditions. frontiersin.org

This table summarizes general principles of metal ion catalysis applicable to phosphate esters.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphoryl Linkage and Alkyl Groups

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei, such as phosphorus-31, proton (¹H), and carbon-13.

Phosphorus-31 NMR for Diphosphate (B83284) Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is particularly well-suited for characterizing organophosphorus compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, which results in excellent NMR sensitivity. mdpi.com This technique provides a distinct window into the electronic environment of the phosphorus atoms within the diphosphate core of diethyl dihydrogen diphosphate.

The ³¹P NMR spectrum of this compound is expected to show signals characteristic of a pyrophosphate linkage. In the hydrolysis of related organophosphates, multiple pyrophosphate and polyphosphate species are formed, exhibiting a range of chemical shifts between +5 ppm and -30 ppm. osti.gov The precise chemical shift of the phosphorus nuclei in this compound is sensitive to factors such as solvent and pH. The broad chemical shift range of ³¹P NMR, spanning approximately 2000 ppm, allows for clear separation and identification of different phosphorus environments, minimizing the risk of signal overlap. mdpi.com

Table 1: Representative ³¹P NMR Data for Related Phosphorus Compounds

Compound/Functional GroupTypical ³¹P Chemical Shift (δ, ppm)
Pyrophosphates-5 to -15
Orthophosphate monoesters+1 to +5
Orthophosphate diesters-1 to +2
Phosphoric acid~0

This table provides representative chemical shift ranges and is for illustrative purposes. Actual values for this compound may vary based on experimental conditions.

Proton and Carbon-13 NMR for Ethyl Moiety Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for elucidating the structure of the ethyl groups attached to the phosphate (B84403) backbone.

In the ¹H NMR spectrum, the ethyl groups would give rise to two distinct signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. This splitting pattern, a result of spin-spin coupling between adjacent protons, provides clear evidence for the ethyl fragment.

The ¹³C NMR spectrum complements the proton data. It will show two signals corresponding to the two non-equivalent carbon atoms of the ethyl group. The carbon atom of the methylene group (CH₂), being directly attached to the electron-withdrawing oxygen atom, will appear at a lower field (higher ppm value) compared to the methyl (CH₃) carbon. uoi.grresearchgate.net For instance, in ethyl phenylacetate, the methylene carbon appears at 60.6 ppm, while the methyl carbon is at 14.2 ppm. uoi.gr Proton-decoupled ¹³C NMR is often employed to simplify the spectrum by removing the C-H coupling, resulting in single, sharp peaks for each unique carbon atom. uoi.gr

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Analysis of P-O and C-H Vibrational Modes

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes include:

P-O Stretching: The P-O single and double bonds within the diphosphate core give rise to strong characteristic bands. Asymmetric and symmetric stretching vibrations of the PO₂⁻ group are particularly informative. nih.gov The P=O stretching vibration is typically observed in the range of 1270 to 1290 cm⁻¹. osti.gov

P-O-C Stretching: The stretching of the P-O-C linkage that connects the ethyl groups to the phosphate backbone also produces distinct signals. The anti-symmetric P-O-C vibrational mode often results in a strong IR signal around 995 to 1005 cm⁻¹. osti.gov

C-H Stretching and Bending: The ethyl groups exhibit characteristic C-H stretching vibrations, typically in the 2850-3000 cm⁻¹ region, as well as bending (scissoring, wagging, and twisting) vibrations at lower frequencies.

Table 2: General Regions for Key Vibrational Modes in Organophosphates

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
P=OStretching1250 - 1300
P-O-CAsymmetric Stretching990 - 1050
PO₂⁻Symmetric/Asymmetric Stretching1080 - 1100
C-H (alkyl)Stretching2850 - 3000

This table provides general wavenumber ranges. Specific peak positions for this compound can be influenced by its physical state and intermolecular interactions.

Conformational Analysis via Vibrational Signatures

The vibrational spectra of this compound are sensitive to its three-dimensional conformation. Rotations around the P-O and C-O bonds can lead to different spatial arrangements of the ethyl groups relative to the diphosphate backbone. nih.gov These different conformers can have slightly different vibrational frequencies, which may be observed as shifts in peak positions or the appearance of new shoulders on existing bands in the IR and Raman spectra. nih.govnih.gov Theoretical calculations, often using density functional theory (DFT), can be employed to predict the vibrational spectra of different possible conformers and compare them with experimental data to determine the most stable conformation in a given environment. cas.cz

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. scispace.com HRMS instruments, such as time-of-flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with high accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments. acs.org

When subjected to ionization in a mass spectrometer, this compound will form a molecular ion. The high-resolution measurement of this ion's m/z value allows for the unambiguous determination of its elemental formula. Subsequently, by inducing fragmentation (e.g., through collision-induced dissociation), a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable information about the molecule's connectivity. For example, the loss of an ethene molecule (C₂H₄) is a common fragmentation pathway for ethyl esters. nih.gov The fragmentation of the diphosphate backbone would also yield specific charged species.

Chromatographic Methods for Mixture Analysis and Purity Assessment

The analysis of this compound and its related mixtures, along with the assessment of its purity, relies on advanced chromatographic techniques. Due to the compound's polar and ionic nature, High-Performance Liquid Chromatography (HPLC) is the predominant method, while Gas Chromatography (GC) can be employed, typically requiring derivatization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary technique for the separation and quantification of this compound and similar organophosphate compounds. The polarity of the diphosphate moiety necessitates specific mobile phase compositions and column chemistries for effective retention and resolution.

Ion-pair chromatography is a particularly effective approach. This technique introduces an ion-pairing agent to the mobile phase, which forms a neutral ionic complex with the charged analyte. This complex exhibits increased hydrophobicity, leading to greater retention on a non-polar stationary phase like C18. For pyrophosphates, cationic pairing agents such as tetrabutylammonium (B224687) hydroxide (B78521) are used to interact with the anionic phosphate groups, enabling their separation and analysis by RP-HPLC. nih.govresearchgate.net The use of volatile ion-pair reagents like N,N-dimethylhexylamine can also be beneficial, particularly for mass spectrometric detection, as they can enhance ionization in the positive ion mode. sigmaaldrich.com

Research on analogous compounds provides insight into suitable starting conditions. For instance, the analysis of dimethyl dihydrogen diphosphate, a close structural analog, has been successfully performed on a Newcrom R1 reverse-phase column. sielc.com The mobile phase for such separations typically consists of a mixture of acetonitrile (B52724) and water with an acidifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

The following table summarizes typical HPLC conditions used for the analysis of related organophosphate compounds, which can be adapted for this compound.

Table 1: HPLC Parameters for Analysis of Related Organophosphate Compounds

Analyte/Class Column Type Mobile Phase Composition Detection Reference
Dimethyl dihydrogen diphosphate Newcrom R1 (Reverse-Phase) Acetonitrile (MeCN), water, and phosphoric acid. UV/MS sielc.com
Diethyl hydrogen phosphate Newcrom R1 (Reverse-Phase) Acetonitrile (MeCN), water, and phosphoric acid. UV/MS sielc.com
Thiamine (B1217682) Pyrophosphate (TPP) Phenomenex Kinetex EVO C18 Gradient of phosphate-buffered aqueous solution with tetrabutylammonium hydroxide (ion-pairing agent) and methanol. Fluorescence nih.govresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. drawellanalytical.com However, the direct analysis of this compound by GC is challenging due to its high polarity, low volatility, and susceptibility to thermal decomposition in the hot injector port. nih.gov

To overcome these limitations, a derivatization step is typically required. This process chemically modifies the analyte to increase its volatility and thermal stability. For phosphorus-containing metabolites, benzylation is a known derivatization technique that converts the acidic protons of the phosphate groups into benzyl (B1604629) esters, which are more amenable to GC analysis. d-nb.info

Following derivatization, a capillary GC system is used for separation. The choice of detector is critical for achieving selectivity and sensitivity. For organophosphorus compounds, a Flame Photometric Detector (FPD), which is highly selective for phosphorus and sulfur, or a Nitrogen-Phosphorus Detector (NPD), which offers high sensitivity for compounds containing these elements, is standard. epa.gov The use of pulsed splitless injection can improve the recovery of thermally labile compounds by minimizing their residence time in the hot inlet. nih.gov

The table below outlines representative GC conditions for the analysis of organophosphorus compounds, which would be applicable to derivatized this compound.

Table 2: Representative GC Conditions for Organophosphorus Compound Analysis

Parameter Condition Purpose Reference
Column DB-5MS fused silica (B1680970) capillary column or similar Provides good resolution for a wide range of pesticide classes. innovareacademics.in
Injection Pulsed Splitless Minimizes thermal decomposition and analyte loss in the injector for improved recovery. nih.gov
Oven Program Example: 100°C initial, ramp at 25°C/min to 200°C, then ramp at 4°C/min to 230°C. To effectively separate compounds with different boiling points in a mixture. innovareacademics.in
Detector Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) Provides high selectivity and sensitivity for phosphorus-containing analytes. epa.gov

Computational and Theoretical Investigations of Diethyl Dihydrogen Diphosphate Chemistry

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical modeling is a cornerstone for understanding the fundamental properties of diethyl dihydrogen diphosphate (B83284). These ab initio methods solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic structure and energy.

Density Functional Theory (DFT) for Ground and Transition States

Density Functional Theory (DFT) has become a widely used method for studying phosphate (B84403) compounds due to its favorable balance of computational cost and accuracy. researchgate.net It is employed to determine the geometries and energies of both stable ground states and high-energy transition states of diethyl dihydrogen diphosphate.

Researchers utilize various functionals within DFT, such as B3LYP, BLYP, PBE, and TPSS, often in combination with basis sets like TZVPP and SVP, to model the molecule. researchgate.net The inclusion of dispersion corrections (e.g., B3LYP-D) has been shown to be important for accurately describing non-covalent interactions, such as those involving the ethyl groups and phosphate oxygens. researchgate.net For instance, dispersion corrections can lead to a shortening of P–O···H and H···H bond lengths by 0.2 Å to 0.3 Å. researchgate.net

DFT calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the conformational landscape of this compound. Furthermore, these calculations are instrumental in locating and characterizing the transition states of reactions involving this molecule, offering insights into reaction barriers and mechanisms. The method has been successfully applied to study related molecules, such as the dihydrogen phosphate anion and diethyl-phosphate, providing a strong basis for its application to this compound. researchgate.net

Table 1: Comparison of DFT and DFT-D Calculated Geometries for Diethyl-Phosphate (Illustrative)

MethodBasis SetP–O···H Distance (Å)H···H Distance (Å)
B3LYPTZVPP3.754.90
B3LYP-DTZVPP3.534.60

This table illustrates the impact of dispersion corrections on calculated intermolecular distances in a related phosphate compound, highlighting the importance of such corrections for accurate modeling.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Phosphate Systems

For studying this compound in a complex biological environment, such as an enzyme active site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are the method of choice. core.ac.uknih.govmpg.de This approach treats the chemically active region, including the this compound substrate and key enzymatic residues, with a high-level QM method like DFT. mpg.de The remainder of the protein and solvent is described using a more computationally efficient Molecular Mechanics (MM) force field. mpg.de

This partitioning allows for the investigation of enzymatic reactions, such as phosphoryl transfer, with quantum mechanical accuracy while still accounting for the influence of the entire protein environment. wisc.edu The electrostatic interactions between the QM and MM regions are crucial and are handled through various embedding schemes. mpg.de QM/MM simulations have been instrumental in elucidating the reaction mechanisms of enzymes in the alkaline phosphatase superfamily, which catalyze the hydrolysis of phosphate esters. wisc.edu These studies provide a framework for investigating the enzymatic processing of this compound.

Mechanistic Elucidation through Computational Dynamics

Computational dynamics simulations build upon static quantum chemical models to explore the time evolution of systems involving this compound. These methods are crucial for understanding reaction mechanisms and the transient species that govern them.

Simulation of Phosphoryl Transfer Reaction Pathways

Phosphoryl transfer is a fundamental reaction in biology, and computational simulations have been pivotal in elucidating its mechanism. wisc.edutamu.edursc.org For reactions involving this compound, simulations can map out the entire reaction pathway, from reactants to products, via the transition state. These simulations can distinguish between different proposed mechanisms, such as associative (SN2-like) and dissociative (SN1-like) pathways. rsc.org

In an associative mechanism, the nucleophile attacks the phosphorus center as the leaving group departs in a concerted fashion, passing through a pentacovalent trigonal-bipyramidal transition state. rsc.org In a dissociative mechanism, the leaving group departs first, forming a metaphosphate intermediate, which is then attacked by the nucleophile. rsc.org The nature of the transition state is influenced by the attacking nucleophile and the leaving group. tamu.edu Computational studies can determine the free energy barriers for these pathways, providing insights into the reaction kinetics.

Characterization of Intermediates and Transition State Structures

A key strength of computational chemistry is its ability to characterize the fleeting structures of intermediates and transition states that are difficult to observe experimentally. wisc.edursc.org By calculating the geometry and electronic structure of these transient species, researchers can gain a detailed understanding of the bond-making and bond-breaking processes during a reaction.

For the phosphoryl transfer reaction of this compound, computational methods can precisely determine the bond lengths and angles of the atoms involved in the transition state. For example, in an associative mechanism, the lengths of the forming nucleophile-phosphorus bond and the breaking phosphorus-leaving group bond are critical parameters. acs.org Isotope effect calculations, which can be compared with experimental kinetic isotope effects (KIEs), further validate the computed transition state structures. tamu.edunih.gov

Table 2: Illustrative Transition State Parameters for a Phosphoryl Transfer Reaction

ParameterValue
Forming Bond Length (P-Nucleophile)2.60 Å
Breaking Bond Length (P-Leaving Group)2.35 Å
P-O (non-bridging) Bond Length1.50 Å
Angle (Nucleophile-P-Leaving Group)175°

This table provides hypothetical but representative geometric parameters for a computed transition state in a phosphoryl transfer reaction, based on data from similar systems. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. acs.orgaber.ac.uk

The accuracy of these predictions depends on the level of theory and basis set used. acs.org For instance, methods like M06-2X and CAM-B3LYP, combined with appropriate basis sets such as 6-31+G(d,p) or aug-cc-pVDZ, have shown good performance in predicting IR spectra for complex organic molecules. acs.org Comparing the computed spectrum with experimental data can help in assigning the observed vibrational modes to specific molecular motions. This is particularly useful for understanding the interactions of this compound with its environment, as changes in the vibrational frequencies can indicate hydrogen bonding or coordination to metal ions. While detailed experimental spectra for gaseous this compound are scarce, computational spectroscopy provides a powerful tool for its future study. aber.ac.uk

Analysis of Molecular Interactions (e.g., with Solvents, Cations)

The interaction of this compound with solvents and cations is critical to its chemical behavior in various environments. Computational studies on analogous phosphate systems have shed light on the nature of these interactions.

The hydration of phosphate groups is a key area of investigation. Water molecules form strong hydrogen bonds with the phosphate oxygens. Theoretical models, including molecular dynamics simulations, have been used to explore the structure of the hydration shell around phosphate moieties. These studies indicate that the inclusion of explicit solvent molecules in computations is crucial for accurately predicting spectroscopic properties. The polarity of the solvent also plays a significant role, with polar solvents like water and dimethyl sulfoxide (B87167) capable of forming strong interactions.

The binding of cations to phosphate groups is another important aspect, particularly in biological contexts and materials science. Cations like Na⁺, K⁺, Mg²⁺, and Ca²⁺ interact with the negatively charged oxygen atoms of the phosphate group. Computational studies on dimethyl phosphate, a structural analogue, have shown that cations like Mg²⁺ can polarize the phosphate group, drawing negative charge away from the non-coordinated oxygen atoms. The strength of this interaction is dependent on the cation's charge density and its ability to shed its solvation shell. These interactions can lead to conformational changes in the phosphate molecule.

Table 3: Summary of Computational Findings on Molecular Interactions of Phosphate Analogues

Interacting SpeciesPhosphate AnalogueComputational ApproachKey Findings
Solvent (Water)Dihydrogen Phosphate AnionAb initio/MDStrong hydrogen bonding to phosphate oxygens, formation of structured hydration shells.
Solvent (DMSO)Dihydrogen Phosphate AnionExperimental/NMRDihydrogen phosphate anions can form clusters even in dilute solutions of hydrogen-bonding solvents.
Cation (Mg²⁺)Dimethyl PhosphateDFTMg²⁺ polarizes the phosphate group, affecting bond lengths and charge distribution.
Cation (Na⁺, Ca²⁺)DPPC (Phosphate Headgroup)SFG Spectroscopy/MDCations interact with the phosphate headgroup, influencing its orientation and hydration.

These computational investigations underscore the complex interplay of forces that govern the chemistry of this compound and related compounds, providing a molecular-level understanding that complements experimental observations.

Advanced Applications of Diethyl Dihydrogen Diphosphate in Fundamental Chemical Research

Reagent in Selective Phosphorylation Reactions for Organic Synthesis

The synthesis of phosphate (B84403) monoesters is a critical process in organic chemistry, as these compounds are integral to pharmaceuticals, natural products, and functional materials. researchgate.net Diethyl dihydrogen diphosphate (B83284) and similar pyrophosphates serve as effective phosphorylating agents for this purpose. oup.com The transfer of a phosphate group to an alcohol or another nucleophile is a key step in creating these essential molecules.

The phosphorylation of alcohols to yield alkyl dihydrogen phosphates is a foundational reaction. oup.com Pyrophosphoric acid, a related compound, has demonstrated higher reactivity than orthophosphoric acid for such transformations. oup.com The challenge in these syntheses often lies in achieving selectivity, avoiding the formation of undesired di- and tri-substituted phosphate byproducts. thieme-connect.de The use of activating groups or specific reaction conditions allows reagents like diethyl dihydrogen diphosphate to selectively phosphorylate a target molecule. For instance, the general principle involves the reaction of an alcohol with a phosphorylating agent, which can be an activated form of a dihydrogen phosphate, to yield the desired phosphate monoester. oup.com This approach is fundamental to creating water-soluble prodrugs and other biologically active molecules. thieme-connect.de

A variety of alcohols can be successfully phosphorylated using these methods, including primary, secondary, and even more complex structures like amino alcohols and ribonucleosides. oup.comnih.gov The reaction of an alcohol with a phosphorylating agent like N-[2-(dihydrogen phosphoroxy)-5-nitrobenzyl]pyridinium hydroxide (B78521), which shares the core dihydrogen phosphate functionality, demonstrates this capability. oup.com

Table 1: Examples of Phosphorylation Reactions

Reactant Phosphorylating Agent Principle Product Type Reference
Primary and Secondary Alcohols Pyrophosphoric Acid Alkyl Dihydrogen Phosphate oup.com
2',3'-O-Isopropylidene Ribonucleosides Phosphoric Acid / Nucleophilic Base 5'-Monophosphate nih.gov

Model Compound for Studying Enzymatic Phosphoryl Transfer Analogues

Phosphoryl transfer reactions are at the heart of numerous biological processes, including signal transduction, energy metabolism, and nucleic acid synthesis. stanford.edu These reactions are often remarkably slow in the absence of a catalyst, necessitating enormous rate accelerations by enzymes. researchgate.net Simple molecules like this compound serve as excellent model compounds to investigate the mechanisms of these complex enzymatic reactions without the structural complexity of biological substrates like ATP. nih.gov

The study of the non-enzymatic hydrolysis of pyrophosphates provides fundamental insights into the transition state of phosphoryl transfer. stanford.edunih.gov Kinetic studies on the hydrolysis of pyrophosphate and its derivatives, such as thiamine (B1217682) pyrophosphate, help elucidate the factors that influence the breaking of the phosphoanhydride bond. nih.govresearchgate.net Key areas of investigation include the role of charge, the nature of the leaving group, and the geometry of the transition state. researchgate.net For example, the hydrolysis of phosphate monoester dianions is generally slow, but can be accelerated with very good leaving groups. stanford.edu

Enzymes like inorganic pyrophosphatase catalyze the hydrolysis of pyrophosphate with incredible efficiency. nih.gov By comparing the kinetics of the enzymatic reaction to the slow spontaneous hydrolysis of model compounds like diethyl pyrophosphate, researchers can quantify the catalytic power of the enzyme and probe the roles of active-site residues and metal ions. acs.orgnih.gov Such studies have revealed that the transition states for these reactions are highly sensitive to the surrounding environment, providing a basis for understanding how an enzyme active site stabilizes the transition state to achieve catalysis. researchgate.net

Table 2: Key Mechanistic Questions in Phosphoryl Transfer Studied with Model Compounds

Mechanistic Question Relevance to Enzymatic Catalysis Reference
Concerted vs. Stepwise Mechanism Determines if a stable intermediate (like metaphosphate) is formed. stanford.edu
Nature of the Transition State (Loose vs. Tight) Describes the extent of bond formation and breakage at the transition state. researchgate.net
Role of Metal Ions (e.g., Mg2+) Metal ions are crucial cofactors for many phosphoryl transfer enzymes. nih.gov

Exploration of Polyphosphate Formation Pathways

The formation of polyphosphates—polymers linked by phosphoanhydride bonds—is a significant process in both chemistry and biology. nih.govatamanchemicals.com this compound and related organophosphates are key intermediates in the pathways leading to these larger structures. The study of the hydrolysis and condensation of simple organophosphates provides a window into these formation mechanisms.

Research using the simulant diethyl chlorophosphate (DECP) has shown that its hydrolysis in the presence of limited water leads to the formation of initial products including diethyl hydrogen phosphate (DEHP) and ethyl dihydrogen phosphate (EDHP). osti.gov These monomeric phosphate species (termed P0 species) can then undergo self-condensation reactions to form pyrophosphates (P1 species), including symmetrical tetraethyl pyrophosphate (TEPP) and various unsymmetrical pyrophosphates. osti.gov This process demonstrates a direct pathway from simpler organophosphates to the formation of a pyrophosphate bond, the fundamental linkage in polyphosphates.

As the reaction progresses, these pyrophosphates can further condense to form longer polyphosphate chains (P2 species and higher). osti.gov The distribution of these products is highly dependent on reaction conditions such as the concentration of water and temperature. osti.gov This stepwise condensation is a fundamental pathway for building up the long chains found in polyphosphoric acid and ammonium (B1175870) polyphosphates (APP), which have wide industrial applications as reagents, catalysts, and flame retardants. atamanchemicals.comosti.gov The study of these pathways has also led to a re-evaluation of the stability of branched phosphates, or ultraphosphates, which were once thought to be exceedingly unstable but are now understood to be accessible through rational synthesis. nih.gov

Table 3: Species Identified in the Hydrolysis and Condensation of Diethyl Chlorophosphate

Species Type Description Examples Reference
P0 Species Monomeric phosphates (initial hydrolysis products) Diethyl hydrogen phosphate (DEHP), Ethyl dihydrogen phosphate (EDHP) osti.gov
P1 Species Pyrophosphates (first condensation products) Tetraethyl pyrophosphate (TEPP), Triethyl hydrogen pyrophosphate osti.gov

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